4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride
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Overview
Description
4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a 4-(carbazol-9-ylbutyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carbazol-9-ylbutyl)morpholine typically involves the reaction of carbazole with a suitable butylating agent to introduce the butyl group. This is followed by the reaction with morpholine under controlled conditions to form the desired product. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. This may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: The compound’s properties make it suitable for use in organic electronics and materials science, particularly in the development of light-emitting diodes and other electronic devices.
Mechanism of Action
The mechanism of action of 4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Carbazol-9-ylbutyl)piperidine
- 4-(4-Carbazol-9-ylbutyl)pyrrolidine
- 4-(4-Carbazol-9-ylbutyl)tetrahydrofuran
Uniqueness
4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride is unique due to its specific structural features, such as the presence of both a morpholine ring and a carbazole moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
4-(4-carbazol-9-ylbutyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-3-9-19-17(7-1)18-8-2-4-10-20(18)22(19)12-6-5-11-21-13-15-23-16-14-21;/h1-4,7-10H,5-6,11-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNZHTCTIJXNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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